molecular formula C17H15NO2 B2811848 3-(1H-indol-3-yl)-2-phenylpropanoic acid CAS No. 1018594-63-2

3-(1H-indol-3-yl)-2-phenylpropanoic acid

Cat. No.: B2811848
CAS No.: 1018594-63-2
M. Wt: 265.312
InChI Key: DMMKMFFBADAPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-3-yl)-2-phenylpropanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring fused to a phenylpropanoic acid moiety, making it a versatile molecule in both synthetic and biological chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-phenylpropanoic acid typically involves the reaction of indole derivatives with phenylpropanoic acid derivatives. One common method includes the use of a three-component reaction involving a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This reaction is advantageous due to its clean, one-pot process and easy handling.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-(1H-indol-3-yl)-2-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-2-phenylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-17(20)15(12-6-2-1-3-7-12)10-13-11-18-16-9-5-4-8-14(13)16/h1-9,11,15,18H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMKMFFBADAPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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